Potency Against CARM1: An Intermediate Profile Between Ultra-Potent and Weak Inhibitors
CARM1-IN-3 dihydrochloride inhibits CARM1 with an IC50 of 0.07 µM (70 nM) [1]. This places it as a moderately potent inhibitor. In contrast, the tool compound SGC2085 exhibits a similar IC50 of 50 nM [2], while CARM1-IN-4 (compound 11f) is a more potent inhibitor with an IC50 of 9 nM . Conversely, CARM1-IN-1 hydrochloride is a significantly weaker inhibitor with an IC50 of 8.6 µM .
| Evidence Dimension | Biochemical potency (IC50) |
|---|---|
| Target Compound Data | 0.07 µM (70 nM) |
| Comparator Or Baseline | CARM1-IN-4 (compound 11f): 0.009 µM (9 nM); SGC2085: 0.05 µM (50 nM); CARM1-IN-1: 8.6 µM (8600 nM) |
| Quantified Difference | 7.8-fold less potent than CARM1-IN-4; 1.4-fold less potent than SGC2085; 123-fold more potent than CARM1-IN-1. |
| Conditions | Biochemical enzyme inhibition assays against CARM1 (PRMT4). |
Why This Matters
This intermediate potency profile is critical for experimental design; it allows for robust inhibition at low micromolar concentrations without the potential for promiscuous binding or acute cytotoxicity often associated with picomolar inhibitors.
- [1] Wan H, et al. Bioorg Med Chem Lett. 2009;19(17):5063-6. View Source
- [2] SGC2085. Chemical Probes Portal. View Source
